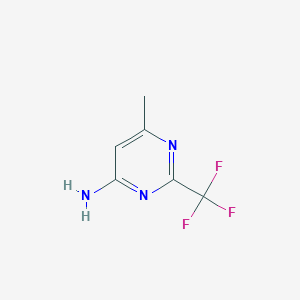

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXJVFHPVGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288234 | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4571-65-7 | |

| Record name | 4571-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 4571-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry.

Core Properties

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 4571-65-7 | [3][4] |

| Molecular Formula | C₆H₆F₃N₃ | [3][4] |

| Molecular Weight | 177.13 g/mol | [3][5] |

| Predicted Boiling Point | 179.4 ± 40.0 °C | [3] |

| Predicted Density | 1.384 ± 0.06 g/cm³ | [3] |

| InChIKey | DPJHXJVFHPVGKF-UHFFFAOYSA-N | [6] |

| SMILES | CC1=CC(=NC(=N1)C(F)(F)F)N | [6] |

Spectroscopic Data (Estimated)

¹H NMR (Estimated):

| Protons | Estimated Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.2 - 2.5 | Singlet |

| Pyrimidine-H | 6.5 - 6.8 | Singlet |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

¹³C NMR (Estimated):

| Carbon | Estimated Chemical Shift (ppm) | Coupling |

| -CH₃ | 20 - 25 | - |

| C-CF₃ | 155 - 160 | Quartet (q) |

| -CF₃ | 120 - 125 | Quartet (q) |

| C-NH₂ | 160 - 165 | - |

| C-CH₃ | 165 - 170 | - |

| Pyrimidine-CH | 105 - 115 | - |

Note: The chemical shifts for the -NH₂ protons are highly dependent on the solvent and concentration. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Synthesis and Reactivity

The synthesis of this compound typically involves a cyclocondensation reaction. A common starting material for this class of compounds is ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]

General Synthesis Workflow

The following diagram illustrates a common synthetic approach for producing trifluoromethyl-substituted pyrimidines.

Caption: General synthesis pathway for trifluoromethyl pyrimidines.

Experimental Protocol: Representative Synthesis

This protocol is a representative example for the synthesis of trifluoromethyl pyrimidine derivatives, adapted from established methods.[4][8]

Step 1: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like isopropanol, add a base such as potassium carbonate.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting pyrimidinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), and heated.

-

After the reaction is complete, the excess POCl₃ is carefully quenched and removed.

-

The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine.

Step 2: Amination to this compound

-

Dissolve the 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Introduce ammonia gas or an aqueous ammonia solution into the reaction vessel.

-

The reaction is typically carried out under pressure in a sealed autoclave and heated for several hours.

-

After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[9] The incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. This compound serves as a vital building block for creating more complex molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[7]

A notable application of this scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.

Role as a Precursor to COX-2 Inhibitors

Research has shown that derivatives of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines are potent and selective inhibitors of the COX-2 enzyme.[10] This enzyme is a key player in the inflammatory pathway and a validated target for anti-inflammatory drugs.

Caption: Role as a building block for COX-2 inhibitors.

Biological Signaling Pathways

The Cyclooxygenase-2 (COX-2) Pathway

The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12][13] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[14]

References

- 1. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. ijrar.com [ijrar.com]

- 9. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 10. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials and proceeding through key intermediates. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence involving cyclocondensation, chlorination, and subsequent amination. This strategy leverages well-established pyrimidine chemistry to construct the target molecule efficiently.

The overall transformation can be visualized as follows:

Caption: High-level overview of the synthesis pathway.

Detailed Synthesis Steps

Step 1: Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol

The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction between 1,1,1-trifluoropentane-2,4-dione and urea. This reaction proceeds with high efficiency in an acidic medium.

Reaction Scheme:

Experimental Protocol:

A mixture of 1,1,1-trifluoropentane-2,4-dione (1 equivalent) and urea (1 equivalent) in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.

| Parameter | Value | Reference |

| Starting Material | 1,1,1-Trifluoropentane-2,4-dione | Commercially Available |

| Reagent | Urea | Commercially Available |

| Solvent | Glacial Acetic Acid | Commercially Available |

| Reaction Time | 1.5 - 2 hours | [1] |

| Yield | 91% | [1] |

| Melting Point | 181-182 °C | [1] |

Step 2: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

The hydroxyl group of the pyrimidin-4-ol is then converted to a chloro group, a more versatile leaving group for subsequent nucleophilic substitution. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride.

Reaction Scheme:

Experimental Protocol:

6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (1 equivalent) is heated at reflux in an excess of phosphoryl chloride (POCl3). The reaction is monitored until completion. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized. The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired chloro-pyrimidine.

| Parameter | Value | Reference |

| Starting Material | 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol | Synthesized in Step 1 |

| Reagent | Phosphoryl Chloride (POCl3) | Commercially Available |

| Reaction Time | ~12 hours | [1] |

| Yield | 74.4% (for analogous compound) | [1] |

Step 3: Synthesis of this compound

The final step is the amination of the 4-chloro-pyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.

Reaction Scheme:

Experimental Protocol:

4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol) and treated with a source of ammonia, such as a solution of ammonia in an alcohol or aqueous ammonia, often in a sealed vessel at elevated temperatures. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | Synthesized in Step 2 |

| Reagent | Ammonia (aqueous or in alcohol) | Commercially Available |

| Solvent | Isopropanol or other suitable solvent | Commercially Available |

| Reaction Conditions | Elevated temperature in a sealed vessel | General procedure |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The methodology relies on standard organic chemistry transformations and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis and amenable to scale-up for drug development programs. The provided experimental details and workflow visualization serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

References

physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

This compound, with the CAS number 4571-65-7, possesses a unique combination of functional groups that influence its chemical behavior and potential biological activity.[1][2][3][4][5] The presence of a pyrimidine ring, a trifluoromethyl group, a methyl group, and an amino group contributes to its distinct properties.

A summary of its key physical and chemical data is presented in the table below. It is important to note that some of the listed values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃N₃ | [1][2][3][4] |

| Molecular Weight | 177.13 g/mol | [1][3][4] |

| CAS Number | 4571-65-7 | [1][2][3][4] |

| Predicted Boiling Point | 179.4 ± 40.0 °C | [1] |

| Predicted Density | 1.384 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.67 ± 0.10 | |

| Predicted XlogP | 0.9 | [6] |

| Appearance | Solid (predicted) | |

| Solubility | No data available | |

| Melting Point | No data available |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for constructing substituted pyrimidine rings. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine-containing precursor. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. The amino group at the 4-position can undergo various chemical transformations, making it a versatile handle for further derivatization. The chlorine atom in related chloro-substituted pyrimidines is known to be susceptible to nucleophilic substitution, a reaction that can be utilized to introduce a variety of functional groups.[7]

A plausible synthetic route starting from a suitable trifluoromethyl-containing precursor is outlined below.

Caption: Plausible synthetic pathway for this compound.

The chemical reactivity of the pyrimidine core is influenced by the electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic and electrophilic attack. The amino group provides a site for various chemical modifications, including acylation, alkylation, and participation in coupling reactions.

Experimental Protocols

General Synthesis Protocol

A generalized procedure for the synthesis of aminopyrimidines often involves a multi-step process that can be adapted for the target molecule. This typically includes the formation of the pyrimidine ring followed by the introduction of the amino group.

Caption: General experimental workflow for the synthesis and purification of pyrimidine derivatives.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, chemical shift dependent on substitution), and the amine protons (broad singlet, chemical shift dependent on solvent and concentration).

-

13C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon.

-

19F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF3 group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 177.13.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm-1), C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands for the trifluoromethyl group.

Melting Point Determination: The melting point will be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Solubility Assessment: The solubility of the compound will be qualitatively assessed in a range of common laboratory solvents, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Potential Applications and Biological Relevance

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-viral, anti-inflammatory, anti-cancer, and anti-HIV properties.[8] The introduction of a trifluoromethyl group can often enhance the metabolic stability and bioavailability of drug candidates. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential biological activity warrants further investigation.

The logical relationship for exploring the potential of this compound in a drug discovery context is illustrated below.

Caption: Logical workflow for the evaluation of this compound in drug discovery.

Further research is required to fully elucidate the physical, chemical, and biological properties of this compound. The information and protocols provided in this guide serve as a foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.

References

- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]

- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]

- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 4571-65-7 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. PubChemLite - this compound (C6H6F3N3) [pubchemlite.lcsb.uni.lu]

- 7. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem [benchchem.com]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies for NMR data acquisition and the interpretation of the predicted spectra are outlined to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and by drawing comparisons with known spectral data of analogous pyrimidine and trifluoromethyl-containing compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | Singlet (s) | N/A |

| Pyrimidine-H | ~6.5 | Singlet (s) | N/A |

| NH₂ | ~5.0 - 6.0 (broad) | Singlet (br s) | N/A |

Note: The chemical shift of the amine (NH₂) protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange phenomena.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C H₃ | ~24 | Singlet (s) |

| C -5 | ~110 | Singlet (s) |

| C F₃ | ~122 | Quartet (q) |

| C -2 | ~155 | Quartet (q) |

| C -4 | ~163 | Singlet (s) |

| C -6 | ~168 | Singlet (s) |

Note: The carbon of the trifluoromethyl group (CF₃) and the C-2 carbon to which it is attached are expected to show splitting into quartets due to coupling with the three fluorine atoms.

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds with amine groups as it can facilitate the observation of NH protons.

-

Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : Approximately 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans are typically sufficient.

-

Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Spectral Width : A spectral width of 0 to 200 ppm is standard.

-

Spectral Interpretation and Structural Elucidation

The predicted NMR data can be used to confirm the structure of this compound.

¹H NMR Spectrum Analysis

-

Methyl Group (CH₃) : A singlet appearing around 2.3 ppm would correspond to the three equivalent protons of the methyl group at the C-6 position.

-

Pyrimidine Ring Proton (H-5) : A singlet at approximately 6.5 ppm is expected for the single proton on the pyrimidine ring at the C-5 position.

-

Amine Protons (NH₂) : A broad singlet in the range of 5.0-6.0 ppm would be indicative of the two amine protons at the C-4 position. The broadness is a characteristic feature of exchangeable protons.

¹³C NMR Spectrum Analysis

-

Methyl Carbon (CH₃) : A signal around 24 ppm would be assigned to the carbon of the methyl group.

-

Pyrimidine Ring Carbons :

-

The C-5 carbon is expected to appear at a relatively upfield position (~110 ppm).

-

The C-4 and C-6 carbons, being attached to nitrogen atoms, would be found further downfield (~163 and ~168 ppm, respectively).

-

-

Trifluoromethyl Group (CF₃) and C-2 : The carbon of the CF₃ group is predicted to be around 122 ppm and will appear as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the C-2 carbon, directly attached to the CF₃ group, will also show a quartet splitting (a smaller two-bond C-F coupling) and is expected around 155 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of the target compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex matrices.

Executive Summary

This compound, with a molecular formula of C₆H₆F₃N₃ and a monoisotopic mass of 177.13 g/mol , is a heterocyclic compound of significant interest in the development of novel therapeutics.[1][2][3] Understanding its fragmentation pattern is paramount for unambiguous characterization. This guide outlines the probable fragmentation pathways under electrospray ionization (ESI) conditions, supported by established principles of pyrimidine and trifluoromethyl-containing compound fragmentation.[4][5][6][7] A detailed, representative experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.

Predicted Fragmentation Pattern

Upon positive mode electrospray ionization, this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 178. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield a series of characteristic product ions. The fragmentation cascade is primarily driven by the lability of the C-CF₃ bond, the pyrimidine ring structure, and the amine and methyl substituents.

Two primary fragmentation pathways are proposed, originating from the protonated molecular ion.

Pathway A: Loss of the Trifluoromethyl Group

A significant fragmentation event is the homolytic or heterolytic cleavage of the C-CF₃ bond. This can result in the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethane (CF₃H) molecule, leading to the formation of a prominent fragment ion.

Pathway B: Pyrimidine Ring Cleavage

The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules such as HCN or CH₃CN. This pathway provides valuable structural information about the core heterocyclic structure.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 178 | 109 | CF₃• (69 Da) | [M+H-CF₃]⁺ |

| 178 | 151 | HCN (27 Da) | [M+H-HCN]⁺ |

| 178 | 137 | CH₃CN (41 Da) | [M+H-CH₃CN]⁺ |

| 109 | 82 | HCN (27 Da) | [M+H-CF₃-HCN]⁺ |

Visualizing the Fragmentation

The proposed fragmentation pathways are illustrated in the following diagrams generated using the DOT language.

Caption: Proposed fragmentation pathway A involving the loss of a trifluoromethyl radical.

Caption: Proposed fragmentation pathway B illustrating pyrimidine ring cleavage.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a representative method for the analysis of this compound.

4.1 Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

4.2 Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS)

-

Scan Range: m/z 50-300

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments to observe a full fragmentation pattern.

The workflow for this experimental protocol is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways and detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the identification and structural confirmation of this important heterocyclic compound. The provided information is based on established fragmentation mechanisms of related chemical structures.[8][9] Experimental verification is recommended to confirm these theoretical predictions.

References

- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]

- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]

- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. article.sapub.org [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in DMSO and other organic solvents

Technical Guide: Solubility Profile of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous bioactive compounds and pharmaceuticals, making the physicochemical properties of its analogues a subject of significant interest in medicinal chemistry and drug discovery. Solubility is a critical parameter that influences a compound's bioavailability, formulation feasibility, and performance in biological assays. Understanding the solubility of this compound in various organic solvents is essential for its handling, purification, and application in synthetic and screening workflows.

This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on providing the theoretical framework and practical methodology required for researchers to ascertain these values.

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features several functional groups that influence its interaction with different solvents:

-

Pyrimidine Ring: The heterocyclic aromatic ring with two nitrogen atoms contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Amine Group (-NH₂): This group significantly increases polarity and can function as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. While it increases lipophilicity, which might favor nonpolar solvents, its strong inductive effect can modulate the basicity of the pyrimidine ring.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes slightly to the molecule's lipophilicity.

Based on these structural features, the following qualitative solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules, particularly those with polar functional groups.

-

Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The amine group can engage in hydrogen bonding with these solvents.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether, as the polar pyrimidine and amine functionalities are not favorably accommodated by these environments.

Quantitative Solubility Data

As of the date of this document, specific experimental quantitative solubility data for this compound is not available in peer-reviewed literature. The following table presents an estimated solubility profile for illustrative purposes. These values should be confirmed experimentally using the protocol outlined in Section 4.0.

| Solvent | Solvent Type | Predicted Solubility Range (mg/mL) | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |

| Methanol | Polar Protic | 20 - 50 | Soluble |

| Ethanol | Polar Protic | 10 - 30 | Soluble |

| Dichloromethane (DCM) | Chlorinated | 5 - 20 | Moderately Soluble |

| Acetonitrile | Polar Aprotic | 5 - 15 | Moderately Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 1 - 10 | Sparingly Soluble |

| Toluene | Nonpolar Aromatic | < 1 | Insoluble |

| n-Hexane | Nonpolar Aliphatic | < 0.1 | Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves equilibrating an excess amount of the solid compound in a solvent until the concentration of the dissolved solute in the solution becomes constant.

Principle

A supersaturated mixture of the compound and the solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

Materials and Equipment

-

Compound: this compound, solid, >98% purity.

-

Solvents: HPLC-grade DMSO, Methanol, Ethanol, Acetonitrile, etc.

-

Apparatus:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes for standard preparation

-

HPLC-UV or UV-Vis spectrophotometer

-

Detailed Procedure

Step 1: Preparation of Calibration Standards

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., DMSO or acetonitrile) to prepare a 1 mg/mL primary stock solution.

-

Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions of known concentrations. These will be used to construct a calibration curve.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to at least three separate vials for each solvent to be tested. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.

-

Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 300 RPM).[1]

-

Equilibrate the samples for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium.[1][3] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker. Allow them to stand briefly to let the larger particles settle.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure no solid particles are carried over, which would lead to an overestimation of solubility.

Step 4: Quantification

-

Make an appropriate dilution of the filtered saturated solution with the mobile phase (for HPLC) or the respective pure solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Record the peak area or absorbance for each sample.

Step 5: Calculation

-

Plot the analytical signal (peak area or absorbance) of the standard solutions versus their known concentrations to generate a linear calibration curve.

-

Determine the concentration of the diluted sample solution from the calibration curve using its measured analytical signal.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

-

Report the final solubility as the average of the replicate measurements (n≥3) with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents. For drug development and research applications, it is imperative that these predicted solubilities are confirmed through rigorous experimentation. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain accurate thermodynamic solubility data for this compound and its analogues, facilitating further research and development.

References

Unraveling the Molecular Mechanisms: A Technical Guide to Trifluoromethyl Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential mechanisms of action of trifluoromethyl pyrimidine compounds, a versatile class of molecules demonstrating significant therapeutic and agrochemical potential. The incorporation of a trifluoromethyl group into the pyrimidine scaffold often confers enhanced biological activity, metabolic stability, and target specificity. This document provides a comprehensive overview of their action as kinase inhibitors, antifungal agents, and antiviral compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Kinase Inhibition: A Primary Mechanism of Action in Oncology

Trifluoromethyl pyrimidine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer pathogenesis. Their mechanism of action primarily involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation, survival, and migration.

Targeting Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the EGFR signaling pathway is a key driver in several cancers. Trifluoromethyl pyrimidines have been shown to effectively inhibit EGFR, leading to the suppression of tumor growth.

Signaling Pathway:

Caption: EGFR Signaling Pathway Inhibition.

Upon inhibition by trifluoromethyl pyrimidine compounds, the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are suppressed, leading to reduced cancer cell proliferation and survival.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

PYK2, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell migration, invasion, and proliferation. Trifluoromethyl pyrimidine-based inhibitors have been designed to target PYK2.

Signaling Pathway:

Caption: PYK2 Signaling Pathway Inhibition.

Inhibition of PYK2 by these compounds can disrupt multiple oncogenic signaling pathways, including MAPK/ERK, PI3K/Akt, and Wnt/β-catenin, thereby impeding cancer progression.

Dual FLT3 and CHK1 Inhibition in Leukemia

In acute myeloid leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3) are common and associated with a poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Trifluoromethyl pyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.

Logical Relationship:

Caption: Dual Inhibition of FLT3 and CHK1.

By simultaneously targeting FLT3 and CHK1, these compounds can inhibit leukemic cell proliferation and disrupt the DNA damage response, offering a promising therapeutic strategy for FLT3-mutated AML.

Antifungal Activity: Disrupting Fungal Integrity

Trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. Their mechanisms of action are believed to involve the inhibition of essential fungal cellular processes.

Potential Mechanisms of Antifungal Action

Two primary mechanisms have been proposed for pyrimidine-based fungicides:

-

Inhibition of Ergosterol Biosynthesis: Similar to other pyrimidine fungicides, these compounds may interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Inhibition of NADH Oxidoreductase: Some pyrimidine fungicides are known to inhibit the NADH oxidoreductase of complex I in the mitochondrial respiratory chain, leading to disruption of fungal energy metabolism.

Logical Relationship:

Caption: Potential Antifungal Mechanisms.

Antiviral Activity: Targeting Viral Replication

Certain trifluoromethyl pyrimidine derivatives have shown promising antiviral activity. A key proposed mechanism is the inhibition of pyrimidine biosynthesis, which is essential for viral nucleic acid replication.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, thereby hindering the replication of viruses that are dependent on this pathway.

Signaling Pathway:

Caption: DHODH Inhibition and Antiviral Action.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various trifluoromethyl pyrimidine compounds.

Table 1: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Compound 30 | FLT3-D835Y | Not Specified | MV4-11 | |

| Compound 30 | CHK1 | Not Specified | MV4-11 | |

| Compound 17v | EGFR | 2.27 | H1975 |

Table 2: Antifungal Activity

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| Compound 5j | Tobacco Mosaic Virus (curative) | 126.4 | |

| Compound 5m | Tobacco Mosaic Virus (protective) | 103.4 |

Table 3: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17v | H1975 | 2.27 |

5.

structure-activity relationship (SAR) of trifluoromethyl pyrimidine derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy in drug design. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of trifluoromethyl pyrimidine derivatives, with a focus on their applications as kinase inhibitors, antifungal, and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

I. Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of trifluoromethyl pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended moieties. The following tables summarize the quantitative SAR data from key studies, providing a comparative analysis of the inhibitory activities of various derivatives against different biological targets.

Table 1: Antifungal and Anticancer Activities of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[1][2]

| Compound | R Group | Antifungal Activity (% Inhibition at 50 µg/mL) vs. B. cinerea | Anticancer Activity (% Inhibition at 5 µg/mL) vs. PC3 Cells |

| 5b | 2-F-Ph | 96.76 | 30.78 |

| 5j | 4-Cl-Ph | 96.84 | 40.78 |

| 5l | 4-Br-Ph | 100 | 19.40 |

| 5v | 3-NO2-Ph | 64.20 | 48.25 |

| Tebuconazole | - | 96.45 | - |

| Doxorubicin | - | - | 94.68 |

Data indicates that substitutions on the phenyl ring significantly influence antifungal and anticancer activities. Halogen substitutions at the para-position (4-Cl, 4-Br) and a fluorine at the ortho-position (2-F) resulted in excellent antifungal activity against B. cinerea.[1][2]

Table 2: Kinase Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives[3]

| Compound | R² Group | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 (FLT3-ITD) IC₅₀ (nM) |

| 22 | 6-membered benzocyclic ketone | 1.5 | 3.2 | 2.1 |

| 23 | 5-membered benzocyclic ketone | 10.3 | 18.7 | 15.6 |

| 30 | Indazole | 0.8 | 1.9 | 1.2 |

A conformational restriction strategy was employed to enhance inhibitory activity. A six-membered benzocyclic ketone at the R² position (compound 22) showed better potency against both FLT3-D835Y and CHK1 compared to a five-membered ring (compound 23).[3] Compound 30, with an indazole moiety, demonstrated the most potent dual inhibitory activity and cellular antiproliferative effect.[3]

Table 3: EGFR Kinase and Antiproliferative Activity of 5-Trifluoromethylpyrimidine Derivatives[4]

| Compound | R Group | EGFRwt-TK IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |

| 9a | Phenyl | 0.15 | 8.31 | 10.23 |

| 9c | 3-Fluorophenyl | 0.11 | 2.23 | 5.32 |

| 9u | (E)-3-(3-Fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 |

Substitution on the phenyl ring at the 4-position of the pyrimidine core significantly impacts EGFR inhibition and anticancer activity.[4] The presence of a 3-fluorophenyl group (9c) improved activity against A549 and MCF-7 cells compared to an unsubstituted phenyl ring (9a).[4] Extending this with an acrylamido linker (9u) further enhanced the inhibitory potency against both the EGFR kinase and the A549 cancer cell line.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections provide synthesized protocols for the chemical synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives, based on methodologies reported in the cited literature.

A. General Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety[1][2]

A common synthetic route involves a multi-step process starting from ethyl trifluoroacetoacetate.

-

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the pyrimidine core.

-

Step 2: Chlorination. The 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is heated at reflux in phosphorus oxychloride (POCl₃) (5.0 eq) for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to give 2-chloro-4-(trifluoromethyl)pyrimidine.

-

Step 3: Introduction of the Linker. The chlorinated intermediate (1.0 eq) is reacted with a suitable phenol derivative (e.g., 4-aminophenol) in the presence of a base such as K₂CO₃ in a solvent like DMF at room temperature for 12 hours to introduce a linker via nucleophilic aromatic substitution.

-

Step 4: Amide Formation. The product from Step 3, which now contains a free amine or hydroxyl group, is coupled with a carboxylic acid or acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) or a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature to form the final amide derivatives. The products are then purified by column chromatography.

B. In Vitro Kinase Inhibition Assay (Luminescent ADP-Detecting Assay)

This protocol provides a general guideline for determining the IC₅₀ value of a trifluoromethyl pyrimidine inhibitor against a target kinase such as EGFR, FLT3, or CHK1.

-

Reagents and Materials:

-

Target kinase (e.g., recombinant human EGFR, FLT3, or CHK1)

-

Kinase substrate (specific for the target kinase)

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.

-

To each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

C. Cell Proliferation Assay (MTT Assay)

This assay is used to evaluate the antiproliferative activity of the synthesized compounds against various cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

III. Signaling Pathways, Workflows, and Logical Relationships

Visualizing the complex biological systems and experimental processes is essential for a deeper understanding of the SAR of trifluoromethyl pyrimidine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways, a typical experimental workflow, and a logical SAR relationship.

IV. Conclusion

Trifluoromethyl pyrimidine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns in dictating biological activity, whether for inhibiting key kinases in cancer or combating fungal pathogens. The detailed experimental protocols provide a practical framework for researchers to design and evaluate novel derivatives. The visualization of the EGFR signaling pathway, a representative experimental workflow, and a logical SAR progression further elucidates the context in which these compounds are developed and exert their effects. Continued exploration of the chemical space around the trifluoromethyl pyrimidine scaffold is poised to yield next-generation therapeutic agents with improved efficacy, selectivity, and safety profiles.

References

- 1. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

- 4. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended procedures for the safe handling and storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 175136-82-0). The information is compiled from various safety data sheets of the compound and structurally related chemicals, ensuring a comprehensive understanding of the necessary precautions for laboratory and research environments.

Section 1: General Safety and Hazard Information

This compound is a chemical compound used in research and development.[1] While a complete hazard profile has not been fully established, it is crucial to handle this compound with care, assuming it may possess hazards associated with similar chemical structures.[1] Exposure should be minimized, and personnel must be trained on safe handling practices.

Key Precautions:

-

Avoid prolonged or repeated exposure.[1]

-

Do not breathe dust or vapor.[1]

-

Prevent contact with eyes, skin, and clothing.[1]

-

Use only in a designated chemical fume hood.[1]

-

Ensure a safety shower and eye wash station are readily available.[1]

Section 2: Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles or glasses.[1][2] A face shield may also be necessary.[2] | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact. |

| Body Protection | Protective clothing, such as a lab coat.[1] Chemical-resistant boots may also be required.[1] | Minimizes skin exposure. |

| Respiratory Protection | Use an appropriate respirator if ventilation is inadequate or when handling large quantities. | Prevents inhalation of dust or vapors. |

Section 3: Handling Procedures

Proper handling techniques are essential to maintain a safe laboratory environment and prevent accidental exposure.

Standard Operating Procedures:

-

Preparation : Before handling, ensure all necessary PPE is worn and the work area, typically a chemical fume hood, is clean and prepared.[1]

-

Dispensing : Carefully weigh and dispense the solid material, avoiding the generation of dust.

-

Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean the work area and any contaminated equipment.

-

Clothing : Contaminated clothing should be removed and washed before reuse.[1]

Section 4: Storage Requirements

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

| Storage Condition | Recommendation | Justification |

| Temperature | Store in a cool, dry place.[1] Some sources suggest storage at 2-8°C, protected from light. | Prevents degradation and potential reactions. |

| Ventilation | Store in a well-ventilated area.[1] | Disperses any potential vapors. |

| Container | Keep the container tightly closed.[1] | Prevents contamination and exposure to moisture and air. |

| Compatibility | Store away from incompatible materials. While specific incompatibilities are not listed, avoid strong oxidizing agents. | Reduces the risk of hazardous chemical reactions. |

Section 5: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[1] |

| Skin Contact | Wash the affected area with plenty of soap and running water.[1] Seek medical attention.[1] |

| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] Give the person water to drink.[1] Seek medical attention immediately.[1] |

| Spill | Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material or absorb the liquid and place it into a suitable container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1] |

Section 6: Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of chemical compounds.

Section 7: Storage Logic Diagram

This diagram outlines the decision-making process for the proper storage of this compound.

Caption: Decision-making process for chemical storage.

References

An Overview of Thermal Stability and Degradation Analysis for Pyrimidine Derivatives

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research.[1][2][3][4][5][6][7] Understanding the thermal stability and degradation profile of such a compound is critical for determining its shelf-life, establishing safe handling and storage conditions, and ensuring its efficacy and safety in final applications. This guide provides a general framework for the experimental evaluation of thermal stability, outlines common analytical techniques, and presents a typical workflow for such an investigation.

General Methodologies for Thermal Stability Assessment

The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound begins to decompose and to quantify the mass loss associated with degradation.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate to simulate different atmospheric conditions.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram, showing percentage weight loss versus temperature.

-

Data Analysis: Key parameters are extracted from the thermogram, including the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax), which is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, similar to TGA (e.g., heating at 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (Tm) and the onset temperature of decomposition can be determined.

Data Presentation

While specific data for this compound is unavailable, the results of TGA and DSC analyses would typically be summarized as shown in the table below.

| Parameter | Value (°C) | Method | Atmosphere | Heating Rate (°C/min) |

| Melting Point (Tm) | TBD | DSC | Nitrogen | 10 |

| Onset of Decomposition (Tonset) | TBD | TGA | Nitrogen | 10 |

| Temperature of Max. Decomposition Rate (Tmax) | TBD | TGA | Nitrogen | 10 |

TBD: To Be Determined through experimental analysis.

Degradation Pathway Analysis

To identify the degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed after subjecting the compound to thermal stress.

Experimental Protocol:

-

Stress Conditions: A sample of this compound is heated at a temperature near its Tonset for a defined period.

-

Sample Analysis: The stressed sample is dissolved in a suitable solvent and injected into a GC-MS or LC-MS system.

-

Product Identification: The mass spectrometer provides mass-to-charge ratio data for the separated components, allowing for the identification of potential degradation products.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a compound's thermal stability and degradation profile.

Caption: Workflow for Thermal Stability and Degradation Analysis.

References

- 1. This compound CAS#: 4571-65-7 [m.chemicalbook.com]

- 2. 4571-65-7 | MFCD08436605 | this compound [aaronchem.com]

- 3. This compound - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. aceschem.com [aceschem.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound | 4571-65-7 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

The Strategic Role of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds as scaffolds for drug candidates is of paramount importance. Among these, pyrimidine derivatives hold a privileged position due to their prevalence in biologically active molecules. This technical guide focuses on 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key chemical intermediate whose unique structural features are increasingly being leveraged in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of a trifluoromethyl group and a reactive amine function on the pyrimidine core makes this compound a valuable building block for creating potent and selective drug candidates.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and characterization.

| Property | Value |

| CAS Number | 4571-65-7 |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| Boiling Point (Predicted) | 179.4 ± 40.0 °C |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a trifluoromethyl-containing building block with a suitable C3-component that provides the methyl and amino functionalities. One plausible route is the condensation of 1,1,1-trifluoro-2,4-pentanedione with guanidine.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol:

A mixture of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and guanidine hydrochloride (1.1 eq) is suspended in a suitable solvent such as ethanol or isopropanol. A base, for instance, sodium ethoxide or sodium hydroxide (2.2 eq), is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is neutralized with an acid, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Synthesis:

While specific yields and purity can vary based on reaction scale and purification methods, the following table provides representative data from analogous pyrimidine syntheses.

| Parameter | Value |

| Yield | 60-85% |

| Purity (after purification) | >98% |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Characteristic signals for the methyl group protons, the pyrimidine ring proton, and the amine protons are expected. |

| ¹³C NMR | Resonances corresponding to the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon would be observed. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be detected. |

Application as a Key Intermediate in Kinase Inhibitor Synthesis

This compound serves as a crucial starting material for the synthesis of various kinase inhibitors. The amine group at the C4 position provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophores to target the ATP-binding pocket of kinases. The trifluoromethyl group often enhances binding affinity and improves metabolic stability.

One notable example of a drug class where this intermediate is relevant is in the synthesis of KIT and PDGFRA inhibitors, such as Ripretinib. Although the direct synthesis of Ripretinib from this specific intermediate may involve multiple steps and modifications, the underlying pyrimidine scaffold is a key feature.

Experimental Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from a pyrimidine intermediate like this compound.

Figure 2: Generalized workflow for kinase inhibitor synthesis.

Role in Targeting KIT/PDGFRA Signaling Pathway

Derivatives of this compound are designed to inhibit receptor tyrosine kinases like KIT and PDGFRA, which are key drivers in certain cancers, such as gastrointestinal stromal tumors (GIST). These kinases, when mutated, become constitutively active, leading to uncontrolled cell proliferation and survival.

KIT and PDGFRA Signaling Pathway:

The diagram below illustrates the signaling cascade initiated by activated KIT or PDGFRA and how inhibitors developed from intermediates like this compound can block this pathway.

Figure 3: Simplified KIT/PDGFRA signaling pathway and the point of inhibition.

By binding to the kinase domain of KIT or PDGFRA, these inhibitors block the downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis, while based on established pyrimidine chemistry, provides a versatile platform for the development of highly specific and potent drug candidates. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the amino functionality allows for diverse structural modifications. As demonstrated by its relevance to the synthesis of kinase inhibitors targeting critical cancer pathways, this compound is a valuable tool for medicinal chemists. Further exploration of its reactions and applications is likely to yield novel therapeutics for a range of diseases.

References

Methodological & Application

Application Notes: Trifluoromethylpyrimidine Derivatives as Kinase Inhibitors

A Case Study of PQR309 (Bimiralisib) as a Dual PI3K/mTOR Inhibitor

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. While specific kinase inhibition data for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is not extensively available in public literature, the broader class of trifluoromethylpyrimidine derivatives has been successfully developed into potent kinase inhibitors.

This document will focus on a well-characterized example, PQR309 (Bimiralisib) , a brain-penetrant, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] PQR309 serves as an excellent case study to illustrate the application of trifluoromethylpyrimidine-containing compounds in targeting critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. PQR309 inhibits all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), leading to the inhibition of tumor cell growth.[5]

Data Presentation

The inhibitory activities of PQR309 have been quantified through various biochemical and cellular assays. The data presented below summarizes its potency against target kinases and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309 (Bimiralisib)

| Target Kinase | IC50 (nM) |

|---|---|

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

Data sourced from MedChemExpress.[6]

Table 2: In Vitro Cellular Anti-proliferative Activity of PQR309 (Bimiralisib)

| Cell Line Histology | Median IC50 (nM) |

|---|---|

| Lymphoma (overall panel) | 233 |

| Diffuse Large B-cell Lymphoma (DLBCL) | 166 |

| Mantle Cell Lymphoma (MCL) | 235 |